molecular formula C14H23N3O5 B7111120 tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate

tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate

Cat. No.: B7111120
M. Wt: 313.35 g/mol
InChI Key: MDZNPVZLQKWCGF-UHFFFAOYSA-N
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Description

Tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Properties

IUPAC Name

tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5/c1-14(2,3)22-13(19)10-9-15-17-12(10)16-11(18)5-6-21-8-7-20-4/h9H,5-8H2,1-4H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZNPVZLQKWCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NN=C1)NC(=O)CCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Attachment of the 3-(2-Methoxyethoxy)propanoylamino Group: This step involves the reaction of the pyrazole intermediate with 3-(2-methoxyethoxy)propanoic acid or its derivatives under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing esters to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-[3-(2-hydroxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxyethoxy group instead of a methoxyethoxy group.

    tert-Butyl 5-[3-(2-ethoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate: Similar structure but with an ethoxyethoxy group.

Uniqueness

Tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which can impart distinct chemical and biological properties. The presence of the methoxyethoxy group may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.

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